molecular formula C17H13N3OS B300002 3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile

3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile

Cat. No.: B300002
M. Wt: 307.4 g/mol
InChI Key: BCCDETHIPAUGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a benzonitrile group, and a thioether linkage. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the quinazolinone derivative with a thiol compound in the presence of a base such as sodium hydride or potassium carbonate.

    Benzonitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The thioether linkage and benzonitrile group can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxo-3,4-dihydroquinazoline: Shares the quinazolinone core but lacks the thioether and benzonitrile groups.

    4-Oxo-3,4-dihydroquinazoline-2-thiol: Contains the thioether linkage but differs in the substitution pattern.

    Benzonitrile derivatives: Compounds with similar benzonitrile groups but different core structures.

Uniqueness

3-{[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]methyl}benzonitrile is unique due to the combination of its quinazolinone core, thioether linkage, and benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

3-[(3-methyl-4-oxoquinazolin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C17H13N3OS/c1-20-16(21)14-7-2-3-8-15(14)19-17(20)22-11-13-6-4-5-12(9-13)10-18/h2-9H,11H2,1H3

InChI Key

BCCDETHIPAUGJT-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC(=C3)C#N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC(=CC=C3)C#N

solubility

0.4 [ug/mL]

Origin of Product

United States

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